![molecular formula C14H20O4 B1650088 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol CAS No. 1112459-85-4](/img/structure/B1650088.png)
4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol
Overview
Description
4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is a chemical compound with the molecular formula C13H18O4 It is characterized by the presence of a phenyl group substituted with a dimethoxymethyl group and an oxan-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with a suitable oxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxan-4-ol ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-ol moiety to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through specific pathways, which may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethoxymethyl)benzaldehyde: A precursor in the synthesis of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol.
Oxan-4-ol derivatives: Compounds with similar oxan-4-ol moieties but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the dimethoxymethyl group and the oxan-4-ol moiety, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-[4-(dimethoxymethyl)phenyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-13(17-2)11-3-5-12(6-4-11)14(15)7-9-18-10-8-14/h3-6,13,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLPSBRDZPIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C2(CCOCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678506 | |
| Record name | 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112459-85-4 | |
| Record name | 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


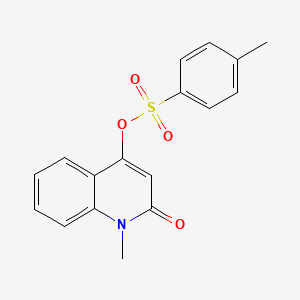
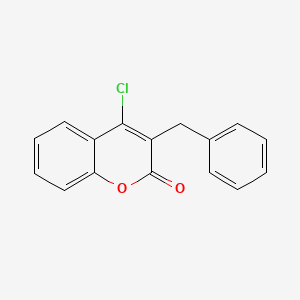
![N-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methyl-1-oxobutan-2-yl)-2-methoxybenzamide](/img/structure/B1650009.png)


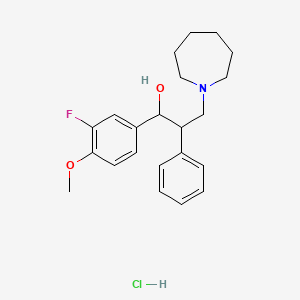
![3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B1650015.png)
![5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1650016.png)
![3-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B1650017.png)
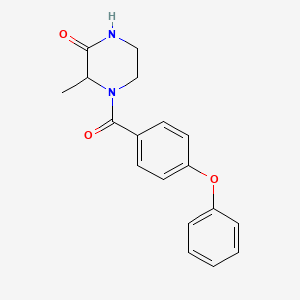
![N-[3-(diethylamino)propyl]-4-[(1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]benzamide](/img/structure/B1650020.png)
![5-Propyl-3-{[3-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1650023.png)
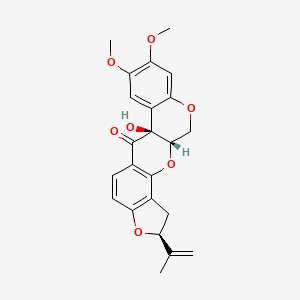
![3-(3-Methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1650028.png)
